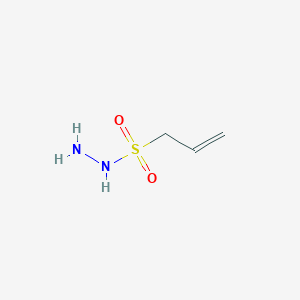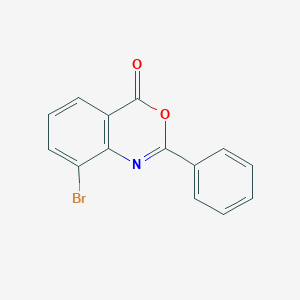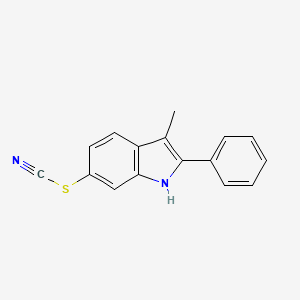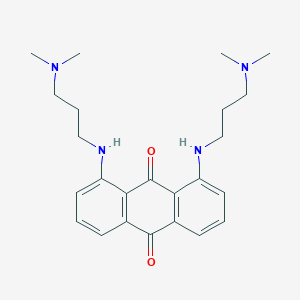![molecular formula C15H22O2 B14474646 6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one CAS No. 68481-11-8](/img/structure/B14474646.png)
6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one involves several steps. One common synthetic route includes the cyclization of a precursor molecule followed by various functional group modifications to introduce the methyl and methylidene groups at the desired positions . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization and subsequent modifications . Industrial production methods may involve the extraction of the compound from natural sources, such as the aerial parts of Inula hupehensis, followed by purification processes .
Analyse Des Réactions Chimiques
6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one has several scientific research applications:
Chemistry: It is used as a model compound for studying sesquiterpene lactones and their reactivity.
Biology: The compound has been studied for its role as a plant metabolite and its biological activities.
Medicine: Research has explored its potential anti-inflammatory properties and other therapeutic effects.
Industry: It may be used in the development of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one involves its interaction with specific molecular targets and pathways. As a sesquiterpene lactone, it may exert its effects by binding to proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the biological context and the specific effects being studied .
Comparaison Avec Des Composés Similaires
6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one can be compared with other sesquiterpene lactones, such as:
Coronopilin: Another sesquiterpene lactone with a similar core structure but different functional groups.
Propriétés
Numéro CAS |
68481-11-8 |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
6,9-dimethyl-3-methylidene-3a,4,5,6,6a,7,8,9,9a,9b-decahydroazuleno[4,5-b]furan-2-one |
InChI |
InChI=1S/C15H22O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h8-9,11-14H,3-7H2,1-2H3 |
Clé InChI |
IZKZYJFUEZFPAC-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2C(C3C1CCC3C)OC(=O)C2=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]-](/img/structure/B14474566.png)

![2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14474580.png)

![5-Chloro-2-[(difluoromethyl)sulfanyl]-4-methyl-1,3-thiazole](/img/structure/B14474598.png)


![Benzenesulfonic acid, 5-[[4-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]phenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-NNO-azoxy]-2-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-](/img/structure/B14474615.png)
![Vanadium(4+) tetrakis[(piperidin-1-yl)methanide]](/img/structure/B14474630.png)





